Heliangin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

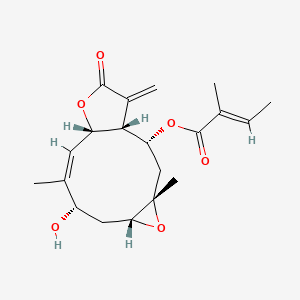

[(1R,2R,4S,6R,8S,9Z,11S)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Heliangin exhibits notable anti-inflammatory effects, which are crucial for preventing chronic diseases such as atherosclerosis. Research has shown that this compound can inhibit the production of nitric oxide (NO) in macrophages, which is a key factor in inflammation. In a study involving LPS-induced RAW 264.7 macrophage-like cells, this compound significantly reduced NO production and suppressed the expression of pro-inflammatory markers such as ICAM-1, VCAM-1, E-selectin, and MCP-1 .

Cardiovascular Health

The implications of this compound in cardiovascular health are profound. Atherosclerosis is a major cause of cardiovascular diseases, and this compound's ability to inhibit inflammatory processes suggests it could play a role in preventing such conditions. By targeting the inflammatory pathways involved in endothelial dysfunction, this compound may help reduce the risk of heart attacks and strokes .

The therapeutic potential of this compound extends beyond inflammation. Its antioxidant properties may also contribute to broader health benefits, including:

- Metabolic Health : By managing inflammation associated with metabolic disorders.

- Neuroprotection : Potential applications in neurodegenerative diseases due to its anti-inflammatory effects.

Analyse Des Réactions Chimiques

Isolation and Characterization

Heliangin can be isolated from Jerusalem artichoke leaves, with the purification process often involving High-Performance Liquid Chromatography (HPLC). The process involves using a Capcell PAK C18 column and eluting with a methanol gradient containing formic acid. Detection is performed using a UV wavelength detector at 254 nm .

To characterize the structure of isolated this compound, the following methods are employed :

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Utilizing 1H-NMR, 13C-NMR, and COSY techniques.

-

Mass Spectrometry : Utilizing a Q Exactive Plus Mass Spectrometer to determine the precise mass.

The formula of this compound is C20H26O6, and its accurate mass is m/z 385.1627 [M + Na]+ .

Anti-Inflammatory Action

This compound exhibits anti-inflammatory effects, which can be observed in vitro using macrophage-like RAW 264.7 cells and vascular endothelial cells (VECs) . The mechanisms include :

-

Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.

-

Suppression of ICAM-1, VCAM-1, E-selectin, and MCP-1 expression in TNF-α stimulated VECs.

-

Reduction of NF-κB and IκBα phosphorylation in VECs.

This compound and Atherosclerosis

Atherosclerosis, a major cause of cardiovascular diseases, is linked to excessive nitric oxide production and inflammation, which leads to dysfunctional vascular endothelial cells . this compound has been shown to suppress inflammation by inhibiting excessive NO production in macrophages and the expression of factors that contribute to atherosclerosis . Therefore, this compound from Jerusalem artichoke leaves may help prevent atherosclerosis .

Considerations for Future Research

Further research could explore:

-

The specific chemical reactions that this compound participates in under various conditions.

-

The detailed mechanisms of this compound's anti-inflammatory action, including its interactions with specific molecular targets.

-

The potential therapeutic applications of this compound in preventing and treating atherosclerosis and other inflammatory diseases.

Propriétés

Formule moléculaire |

C20H26O6 |

|---|---|

Poids moléculaire |

362.4 g/mol |

Nom IUPAC |

[(1R,2R,4S,6R,8S,9Z,11S)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H26O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6-7,13-17,21H,4,8-9H2,1-3,5H3/b10-6+,11-7-/t13-,14-,15+,16+,17-,20-/m0/s1 |

Clé InChI |

DZTWAOVNNLDWNH-KNJKHLQXSA-N |

SMILES isomérique |

C/C=C(\C)/C(=O)O[C@@H]1C[C@]2([C@H](O2)C[C@@H](/C(=C\[C@H]3[C@@H]1C(=C)C(=O)O3)/C)O)C |

SMILES canonique |

CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C |

Synonymes |

heliangin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.